3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 400751-42-0
VCID: VC15752163
InChI: InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)
SMILES:
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65 g/mol

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid

CAS No.: 400751-42-0

Cat. No.: VC15752163

Molecular Formula: C12H9ClO3

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid - 400751-42-0

Specification

CAS No. 400751-42-0
Molecular Formula C12H9ClO3
Molecular Weight 236.65 g/mol
IUPAC Name 3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)
Standard InChI Key FKNUNBVXYRLGMY-UHFFFAOYSA-N
Canonical SMILES C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O

Introduction

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, also known as (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, is a synthetic organic compound with a unique structural arrangement. It features a phenyl ring substituted with a chloro group and an alkyne moiety, which contributes to its reactivity and potential biological activity. The molecular formula of this compound is C12H9ClO3, and it has a molecular weight of 240.68 g/mol .

Synthesis Methods

The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves multiple steps, which may vary based on specific laboratory protocols and desired yields. Common methods include the use of palladium-catalyzed coupling reactions to introduce the alkyne moiety and subsequent acidification to form the prop-2-enoic acid group.

Applications and Biological Activity

This compound is of interest in various fields due to its unique structural features. Interaction studies involving 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid focus on its binding affinity with biological targets. Techniques such as docking studies and biochemical assays are utilized to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid. For example:

Compound NameMolecular FormulaNotable Features
5-ChloroindoleC8H6ClNChloro group on an indole structure, showing different biological activities.
4-ChlorophenolC6H5ClOKnown for its antiseptic properties.
Propargyl alcoholC3H4OKey reagent in synthesizing compounds with alkyne functionalities.

Safety and Handling

Handling of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid requires caution due to its potential chemical reactivity. Although specific safety data for this compound is not widely available, compounds with similar structures may pose risks such as skin irritation or toxicity upon ingestion .

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